molecular formula C19H29N3O2 B5394681 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one

1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No. B5394681
M. Wt: 331.5 g/mol
InChI Key: AGMHESFPWLOJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one, also known as UMB68, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery and development, and neuroscience.

Mechanism of Action

The mechanism of action of 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one involves the modulation of GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of GABA neurotransmitter in the brain. 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one binds to a specific site on the receptor, enhancing its activity and resulting in increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytic and anticonvulsant drugs.
Biochemical and Physiological Effects:
1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has been shown to exhibit potent anticonvulsant and anxiolytic activities in animal models, indicating its potential therapeutic applications in neurological disorders. 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has also been shown to reduce the proliferation of cancer cells, suggesting its potential applications in cancer therapy. However, the exact biochemical and physiological effects of 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has several advantages for lab experiments, including its potent activity, high selectivity, and low toxicity. However, 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one also has some limitations, such as its complex synthesis method, which makes it difficult to produce in large quantities, and its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one, including the optimization of its synthesis method to increase yield and purity, the investigation of its pharmacokinetics and bioavailability in vivo, and the exploration of its potential applications in other fields such as neuropharmacology and cancer therapy. Additionally, the development of new derivatives of 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one with improved activity and selectivity could lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one is a complex molecule that requires a multistep synthesis method. The synthesis of 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one involves the reaction of 2-propoxybenzylamine with 1,4,9-triaza-spiro[5.5]undecane-3,8-dione, followed by further modifications to yield the final product. The synthesis of 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has been optimized to increase yield and purity, and the compound has been characterized using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has been studied extensively for its potential applications in various fields. In medicinal chemistry, 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has been shown to exhibit potent anticonvulsant and anxiolytic activities, making it a promising candidate for drug discovery and development. In neuroscience, 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety, depression, and other neurological disorders. 1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-methyl-9-[(2-propoxyphenyl)methyl]-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-3-14-24-17-7-5-4-6-16(17)15-22-11-8-19(9-12-22)18(23)20-10-13-21(19)2/h4-7H,3,8-15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMHESFPWLOJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CN2CCC3(CC2)C(=O)NCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.